molecular formula C6H11FO5 B008635 Fludeoxyglucose F18 CAS No. 105851-17-0

Fludeoxyglucose F18

Cat. No. B008635
CAS RN: 105851-17-0
M. Wt: 181.15 g/mol
InChI Key: ZCXUVYAZINUVJD-AHXZWLDOSA-N
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Description

Fludeoxyglucose F18, also known as FDG, is a radiopharmaceutical agent used for positron emission tomography (PET) imaging in oncology, cardiology, and neurology . It is a glucose analog that concentrates in cells that rely upon glucose as an energy source . It is used to help diagnose conditions like cancer, heart disease, and epilepsy .


Synthesis Analysis

Fludeoxyglucose F18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[^18F]fluoro-D-glucose . The synthesis of FDG was first described by Dr. Josef Pacák, Zdeněk Točík and Miloslav Černý at the Department of Organic Chemistry, Charles University, Czechoslovakia in 1968 .


Molecular Structure Analysis

Chemically, Fludeoxyglucose F18 is 2-deoxy-2-[^18F]fluoro-D-glucose, a glucose analog, with the positron-emitting radionuclide fluorine-18 substituted for the normal hydroxyl group at the C-2 position in the glucose molecule . Its molecular formula is C6H11[^18F]O5 .


Chemical Reactions Analysis

Fluorine F18 decays by positron (+) emission and has a half-life of 110 minutes . The principal photons useful for diagnostic imaging are the 511 keV gamma photons .


Physical And Chemical Properties Analysis

Fludeoxyglucose F18 is a small molecule . It is rapidly distributed to all organs of the body after intravenous administration . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration .

Scientific Research Applications

Oncology: Tumor Imaging and Staging

Fludeoxyglucose F 18 is widely used in the field of oncology for imaging tumors . It is taken up by cells, phosphorylated by hexokinase (whose mitochondrial form is greatly elevated in rapidly growing malignant tumors), and retained by tissues with high metabolic activity, such as most types of malignant tumors . This makes it a valuable tool for staging cancer and monitoring the effectiveness of treatments .

Radiomics and Machine Learning in Oncology

Machine learning analyses using 18F-fluorodeoxyglucose (18F-FDG) PET/CT radiomics features have been applied in the field of oncology . These analyses can help in classifying or constructing prediction models for several types of tumors, including lung and mediastinal tumors, lymphatic, abdominal, head and neck, breast, gynecological, and other types of tumors .

Neurology: Identification of Epileptic Seizures

Fludeoxyglucose F 18 is used in the identification of foci associated with epileptic seizures . By highlighting areas of the brain with increased glucose metabolism, it can help locate the origin of seizures.

Neurology: Evaluation of Alzheimer’s Dementia

Fludeoxyglucose F 18 is also used in the evaluation of suspected Alzheimer’s dementia . Alzheimer’s disease affects the brain’s ability to use glucose, and these changes can be detected using Fludeoxyglucose F 18.

Cardiology: Identification of Viable and Ischemic Myocardium

In cardiology, Fludeoxyglucose F 18 is used to identify viable and ischemic myocardium . This can help determine the extent of damage from a heart attack and guide treatment decisions.

Infectious Diseases: Fever of Unknown Origin

Fludeoxyglucose F 18 is used in the evaluation of patients with fever of unknown origin . As areas of infection often have increased metabolic activity, they can be highlighted using this compound.

Safety And Hazards

Fludeoxyglucose F18 emits radiation, so procedures should be used to minimize radiation exposure . It may cause suboptimal imaging in the presence of blood glucose abnormalities . Hypersensitivity reactions have occurred, so emergency resuscitation equipment and personnel should be immediately available .

Future Directions

Fludeoxyglucose F18 continues to be a valuable tool in the diagnosis and monitoring of various conditions. Its use in the medical imaging modality positron emission tomography (PET) has had a profound influence on research in the neurosciences . The subsequent discovery in 1980 that Fludeoxyglucose F18 accumulates in tumors underpins the evolution of PET as a major clinical tool in cancer diagnosis .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894178
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fludeoxyglucose F 18

CAS RN

105851-17-0
Record name 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105851-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludeoxyglucose F 18 [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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